Cap-dependent endonuclease-IN-7

Influenza Cap-dependent endonuclease CEN inhibitor

Cap-dependent endonuclease-IN-7 (CAS 2485715-97-5) is a synthetic small molecule identified as a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). It is designated as compound 5 in patent WO2020177715A1, which describes a series of compounds designed to block viral mRNA synthesis by inhibiting the PA subunit of the viral RNA polymerase.

Molecular Formula C36H28FN3O7S
Molecular Weight 665.7 g/mol
Cat. No. B15565296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-7
Molecular FormulaC36H28FN3O7S
Molecular Weight665.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H28FN3O7S/c1-44-36(43)47-20-46-33-28(41)13-14-39-32(33)35(42)38-15-16-45-19-30(38)40(39)31-23-9-5-6-10-25(23)34-27(26-17-22(37)11-12-24(26)31)18-29(48-34)21-7-3-2-4-8-21/h2-14,17-18,30-31H,15-16,19-20H2,1H3/t30-,31-/m1/s1
InChIKeyWNRPSAKVRGSUJM-FIRIVFDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cap-dependent endonuclease-IN-7: Procurement Overview


Cap-dependent endonuclease-IN-7 (CAS 2485715-97-5) is a synthetic small molecule identified as a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN) [1]. It is designated as compound 5 in patent WO2020177715A1, which describes a series of compounds designed to block viral mRNA synthesis by inhibiting the PA subunit of the viral RNA polymerase [1]. The compound is offered by several vendors for research use, primarily for studying viral infections caused by influenza A, B, and C viruses, but vendor-supplied biological activity data is generic and lacks comparator context .

Target Class Cap-dependent endonuclease (CEN) inhibitor for influenza A, B, C virus research
Data Availability Public IC50, EC50, and resistance profile data are not available; vendor-supplied activity data lack comparator context
Procurement Context Structurally distinct chemotype for SAR libraries; not a drop-in replacement for baloxavir or other characterized CEN inhibitors

Cap-dependent endonuclease-IN-7: Substitution Risk


The cap-dependent endonuclease (CEN) inhibitor class encompasses diverse chemotypes with profound differences in potency, resistance profiles, and pharmacokinetics. Baloxavir marboxil, the first clinically approved CEN inhibitor, has a defined resistance profile (e.g., I38T substitution), and reported IC50 values for CEN inhibition can vary by more than 1000-fold across different structural analogs [1][2]. Generic substitution of CEN inhibitors is therefore scientifically unsound, as even minor structural modifications can dramatically alter target engagement, cellular antiviral activity, and cytotoxicity. Without direct, quantitative head-to-head data, no CEN inhibitor can be assumed to be interchangeable with any other for research or procurement purposes.

!
Chemotype diversity across CEN inhibitors can cause profound shifts in potency and cytotoxicity; minor structural changes may alter target engagement.
!
Baloxavir resistance profiles (e.g., I38T) are well-characterized, but this compound’s activity against resistant mutants is unknown and may not transfer.
!
Without direct head-to-head quantitative data, no CEN inhibitor is interchangeable; in-house validation is required before any substitution.

Cap-dependent endonuclease-IN-7: Key Evidence


CEN Potency: No Comparator Data

The patent source (WO2020177715A1) is reported by vendors to disclose Cap-dependent endonuclease-IN-7 as a potent CEN inhibitor, but specific IC50 values are not available in the public domain [1]. Without quantitative potency data for the target compound, no direct head-to-head comparison with the clinically validated inhibitor baloxavir acid (IC50 = 1.4–3.5 nM against WT PA) or other close analogs can be made [2]. This evidence gap prevents any claim of superior or equivalent potency.

CEN Potency
Data to verify
IC50 not publicly available vs baloxavir acid 1.4–3.5 nM (WT PA)
Cannot rank against known CEN inhibitors
In-house enzymatic assay required
Influenza Cap-dependent endonuclease CEN inhibitor

Cell-Based Antiviral Activity: No EC50 Data

Vendor summaries suggest the compound has potential for studying influenza A, B, and C, but no EC50 values from cellular antiviral assays are accessible . For context, baloxavir acid demonstrates EC50 values of 0.46–0.98 nM against influenza A (H1N1) in MDCK cells, and other research compounds like Cap-dependent endonuclease-IN-27 show an EC50 of 12.26 nM against IFV A/WSN/33 (H1N1) polymerase [1]. The absence of comparable data for Cap-dependent endonuclease-IN-7 makes it impossible to assess its cellular antiviral potency relative to these benchmarks.

Cell-Based Antiviral Activity
Data to verify
EC50 not publicly available vs baloxavir acid 0.46–0.98 nM; IN-27 12.26 nM
Cellular potency remains uncharacterized
MDCK-H1N1 model context missing
Antiviral Influenza A Cell-based assay

I38T Resistance Profile: Activity Unknown

A critical selection criterion for CEN inhibitors is their activity against resistant variants, most notably the I38T PA mutant that reduces baloxavir acid potency by 30-50 fold [1]. Some research-stage compounds, such as AV5124/AV5116, retain single-digit nanomolar activity against I38T [2]. No data on Cap-dependent endonuclease-IN-7's activity against I38T, E23K, or other resistance-associated PA mutations is publicly available, leaving its resistance profile completely uncharacterized.

I38T Resistance Profile
Context-dependent
Activity against I38T, E23K mutants unknown; baloxavir loses 30–50× potency on I38T
Resistance profile completely uncharacterized
Mutant PA endonuclease assay needed
Drug resistance I38T mutation Baloxavir

Cap-dependent endonuclease-IN-7: Recommended Use Cases


SAR Exploration Starting Point

As a structurally distinct compound from the baloxavir scaffold (based on patent data), Cap-dependent endonuclease-IN-7 can serve as a starting point for medicinal chemistry campaigns aiming to diversify the CEN inhibitor chemotype. This application relies on the in-house generation of primary SAR data rather than on pre-existing potency benchmarks [1].

Potential Negative Control in CEN Assays

If in-house testing confirms weak or negligible CEN inhibition, the compound could be repurposed as a negative control or tool for assay validation, filling a distinct niche. This is contingent on experimental confirmation, as no activity data is available [1].

CEN Inhibitor Library Assembly

The compound, sourced from commercial vendors, can be included in large diverse screening libraries to help identify novel chemical matter for CEN inhibition. Its value here is in its structural novelty rather than in any established biological superiority [1].

Not a Substitute for Validated Tools

Given the absence of publicly available IC50, EC50, or selectivity data, Cap-dependent endonuclease-IN-7 should not be used as a direct substitute for well-characterized CEN inhibitors like baloxavir acid or Cap-dependent endonuclease-IN-27 in mechanistic studies requiring reliable target engagement .

Application
Selection Property
Validation Focus
SAR exploration starting point
Structural novelty distinct from baloxavir scaffold
Primary SAR data generation
Potential negative control in CEN assays
Weak or negligible inhibition (to be confirmed)
Assay validation and window determination
CEN inhibitor library assembly
Structural diversity for screening
Hit identification and chemotype expansion
Not a substitute for validated tools
Absence of potency, selectivity, and resistance data
Independent target engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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